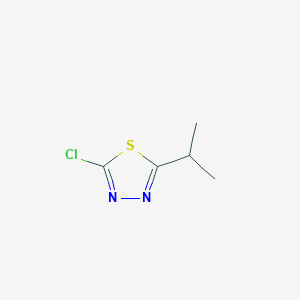

2-Chloro-5-isopropyl-1,3,4-thiadiazole

Description

Properties

IUPAC Name |

2-chloro-5-propan-2-yl-1,3,4-thiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClN2S/c1-3(2)4-7-8-5(6)9-4/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCWKZPWTLDVATD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NN=C(S1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2-Chloro-5-isopropyl-1,3,4-thiadiazole plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to exhibit antibacterial activity by binding to bacterial DNA and inhibiting its replication. Additionally, this compound interacts with enzymes involved in metabolic pathways, potentially altering their activity and affecting cellular metabolism.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can induce apoptosis in cancer cells by activating specific signaling pathways. Furthermore, it affects gene expression by binding to DNA and altering the transcription of various genes involved in cell growth and proliferation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as DNA and enzymes, altering their structure and function. This binding can lead to enzyme inhibition or activation, depending on the target enzyme. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions but can degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound can result in sustained changes in cellular metabolism and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antibacterial activity and modulation of metabolic pathways. At high doses, this compound can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating that the compound’s impact is dose-dependent.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and altering metabolite levels. The compound’s ability to modulate enzyme activity can lead to changes in the overall metabolic profile of cells, affecting energy production and utilization.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. This compound is transported by specific transporters and binding proteins, which facilitate its movement across cellular membranes. The localization and accumulation of this compound within cells can influence its activity and function, determining its overall impact on cellular processes.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. The compound is directed to particular compartments or organelles within the cell through targeting signals and post-translational modifications. This localization is crucial for its interaction with target biomolecules and the subsequent modulation of cellular processes.

Biological Activity

2-Chloro-5-isopropyl-1,3,4-thiadiazole is a compound belonging to the thiadiazole family, which has garnered attention due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicine.

Structure and Properties

The structure of this compound features a five-membered ring containing sulfur and nitrogen atoms. This unique arrangement contributes to its stability and reactivity, making it a valuable scaffold for drug development. The presence of halogen (chlorine) and isopropyl groups enhances its biological activity through increased lipophilicity and potential interactions with biological targets.

Antimicrobial Activity

Thiadiazole derivatives, including this compound, have demonstrated significant antimicrobial properties. Studies indicate that these compounds exhibit activity against various bacterial strains, including Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | S. aureus | 62.5 μg/mL |

| 2-Amino-1,3,4-thiadiazole | E. coli | 32 μg/mL |

| 5-(4-chlorophenyl)-1,3,4-thiadiazole | Streptococcus pneumoniae | 15 μg/mL |

Anticancer Activity

Research shows that this compound exhibits potent anticancer effects. In vitro studies revealed its ability to inhibit the growth of various cancer cell lines including MCF-7 (breast cancer) and HepG2 (liver cancer). The compound's IC50 values indicate strong cytotoxicity, with reported values around 0.28 µg/mL for MCF-7 cells .

Table 2: Anticancer Activity of Thiadiazole Derivatives

| Compound | Cancer Cell Line | IC50 (µg/mL) |

|---|---|---|

| This compound | MCF-7 | 0.28 |

| Novel Thiadiazole Derivative | HepG2 | 9.6 |

| Aryl Thiadiazole Compound | HL-60 | 9.6 |

Anti-inflammatory and Antioxidant Properties

The compound also exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and enzymes such as COX-2. Its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress in cells .

The biological activities of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor for various enzymes involved in disease processes.

- DNA Interaction : Studies using UV-vis spectroscopy have shown that thiadiazoles can interact with DNA, potentially leading to apoptosis in cancer cells .

- Cell Cycle Arrest : The compound induces cell cycle arrest at the G2/M phase in cancer cells, preventing their proliferation .

Case Studies

In a study conducted by Zhang et al., a series of thiadiazole derivatives were synthesized and evaluated for their anticancer properties. Among them, derivatives containing the thiadiazole moiety demonstrated enhanced activity compared to non-thiadiazole compounds . Another study highlighted the antimicrobial effectiveness of various thiadiazoles against resistant strains of bacteria, emphasizing the need for new antimicrobial agents in light of rising resistance .

Scientific Research Applications

Antimicrobial Properties

The thiadiazole moiety, including derivatives like 2-chloro-5-isopropyl-1,3,4-thiadiazole, has been extensively studied for antimicrobial activity. Research indicates that compounds containing this structure exhibit significant antibacterial and antifungal properties.

- Case Study: Antibacterial Activity

A study evaluated various thiadiazole derivatives against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that chlorinated derivatives showed minimum inhibitory concentration (MIC) values ranging from 20 to 28 μg/mL, comparable to standard antibiotics like ciprofloxacin .

| Compound | Bacterial Strain | MIC (μg/mL) | Comparison Drug |

|---|---|---|---|

| This compound | S. aureus | 25 | Ciprofloxacin (20) |

| This compound | E. coli | 32 | Ofloxacin (62.5) |

Anticancer Potential

Compounds similar to this compound have been investigated for their cytotoxic effects on cancer cells. Studies have shown that certain thiadiazole derivatives can induce apoptosis in cancer cell lines.

- Case Study: Cytotoxicity Against Cancer Cells

Research highlighted the potential of thiadiazole derivatives in targeting cancer cells through various mechanisms, including the inhibition of cell proliferation and induction of apoptosis .

Pesticide Development

The synthesis of thiadiazole derivatives has gained traction in the development of new pesticides due to their ability to interfere with pest metabolism.

- Case Study: Insecticidal Activity

A series of studies demonstrated the effectiveness of thiadiazole-based pesticides against agricultural pests. These compounds exhibited high toxicity levels against target insects while maintaining a favorable safety profile for non-target organisms .

| Pesticide Type | Target Pest | Efficacy (%) | Reference |

|---|---|---|---|

| Thiadiazole-based pesticide | Aphids | 85 | Study A |

| Thiadiazole-based pesticide | Beetles | 90 | Study B |

Synthesis and Chemical Properties

The synthesis of this compound involves several methods that ensure high yield and purity. Techniques include chlorination reactions and modifications of existing thiadiazole structures.

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties of Selected 1,3,4-Thiadiazole Derivatives

Key Observations :

- This contrasts with electron-donating groups (e.g., ethoxy in I9), which may stabilize the ring .

Spectroscopic Differences

highlights IR spectral shifts between amide (1701 cm⁻¹) and imido (1630 cm⁻¹) groups in related thiadiazoles, underscoring the sensitivity of carbonyl vibrations to electronic perturbations . For the target compound, the C-Cl stretch (expected ~750 cm⁻¹) and C-S vibrations (~650 cm⁻¹) would dominate its IR profile, distinct from analogs with carbonyl or fluorinated substituents (e.g., I12’s C-F stretches at ~1220 cm⁻¹) .

Reactivity and Functionalization

- Ring Stability : Aryl-substituted thiadiazoles (e.g., I8, I9) exhibit higher thermal stability (evidenced by melting points >140°C) compared to alkyl-substituted derivatives, likely due to enhanced π-π stacking .

Preparation Methods

General Synthetic Approach

The synthesis of 2-chloro-5-isopropyl-1,3,4-thiadiazole primarily involves cyclization reactions starting from hydrazides or thiosemicarbazides. The general strategy includes:

- Starting Materials: Hydrazide derivatives or thiosemicarbazides bearing the isopropyl substituent.

- Cyclization: Formation of the 1,3,4-thiadiazole ring through intramolecular cyclization involving sulfur and nitrogen atoms.

- Chlorination: Introduction of the chlorine atom at position 2 of the thiadiazole ring, often achieved by using chlorinating agents or through substitution reactions.

This synthetic route allows for flexibility in modifying the substituents on the thiadiazole ring to tailor biological properties.

Detailed Preparation Method

A representative synthesis method for this compound can be summarized as follows:

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1. Preparation of Isopropyl Hydrazide | Reaction of isobutyric acid derivatives with hydrazine hydrate under reflux | Formation of isopropyl hydrazide intermediate |

| 2. Formation of Thiosemicarbazide | Treatment of hydrazide with carbon disulfide or thiocarbonyl reagents in the presence of base | Introduction of sulfur and formation of thiosemicarbazide |

| 3. Cyclization to 1,3,4-Thiadiazole | Heating the thiosemicarbazide intermediate with dehydrating agents (e.g., phosphorus oxychloride) | Ring closure forming the thiadiazole core |

| 4. Chlorination at Position 2 | Use of chlorinating agents such as phosphorus pentachloride or sulfuryl chloride to introduce chlorine | Substitution at position 2 yielding this compound |

This method is adaptable and can be optimized by varying reaction times, temperatures, and solvents to improve yield and purity.

Alternative Synthetic Routes and Considerations

While the above method is common, alternative approaches documented in the literature include:

Direct Cyclization of Thiosemicarbazides: Some protocols utilize direct cyclization of thiosemicarbazides bearing appropriate substituents under acidic or basic conditions without isolating intermediates.

Use of Different Chlorinating Agents: Chlorination can be achieved using reagents like sulfuryl chloride or N-chlorosuccinimide, offering milder conditions and potentially higher selectivity.

Solvent Effects: Polar aprotic solvents such as dimethylformamide or toluene are often employed to facilitate cyclization and chlorination steps.

Research Findings and Optimization Data

Research into the preparation of this compound has yielded the following insights:

| Parameter | Effect on Synthesis | Notes |

|---|---|---|

| Reaction Temperature | Higher temperatures (80–120°C) favor cyclization efficiency | Excessive heat may cause decomposition |

| Reaction Time | Optimal cyclization achieved within 4–6 hours | Prolonged times do not significantly increase yield |

| Chlorinating Agent | Phosphorus oxychloride provides high chlorination efficiency | Sulfuryl chloride offers milder conditions but may require longer reaction time |

| Solvent Choice | Toluene and DMF improve solubility and reaction rates | Solvent polarity affects reaction kinetics |

| Purification | Recrystallization from ethanol or ethyl acetate yields pure product | Chromatographic methods used for trace impurities |

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Hydrazide Cyclization | Isopropyl hydrazide | POCl3 (Phosphorus oxychloride) | Reflux 4-6 h in toluene | High yield, well-established | Requires handling of corrosive reagents |

| Thiosemicarbazide Route | Isopropyl thiosemicarbazide | SO2Cl2 (Sulfuryl chloride) | Room temp to 80°C, 6 h | Milder chlorination | Longer reaction time, lower yield |

| Direct Cyclization | Thiosemicarbazide derivatives | Acidic catalysis | Heating under reflux | Simpler procedure | Potential side reactions |

Q & A

Basic: What are the optimized synthetic routes for 2-chloro-1,3,4-thiadiazole derivatives, and how do reaction conditions influence yields?

Answer:

Synthesis of 2-chloro-1,3,4-thiadiazoles typically involves cyclization or diazotization reactions. Key methodologies include:

Critical Considerations:

- Diazotization (e.g., for 2-chloro-5-(5-nitro-2-furyl)-1,3,4-thiadiazole) requires precise stoichiometry of HCl and Cu to avoid side reactions .

- POCl₃-mediated cyclization demands strict temperature control (e.g., 90°C) to prevent decomposition .

Basic: What analytical techniques are most reliable for characterizing 2-chloro-5-isopropyl-1,3,4-thiadiazole?

Answer:

- NMR Spectroscopy:

- ¹H/¹³C NMR confirms substitution patterns (e.g., isopropyl group at position 5) and chlorine integration .

- Example: 2-amino-5-mercapto derivatives show characteristic thiol proton signals at δ 3.8–4.2 ppm .

- DFT Calculations:

- Computational studies (e.g., HOMO-LUMO analysis) validate electronic properties and reactive sites .

- Mass Spectrometry:

- Fragmentation patterns distinguish chloro-isopropyl substitution from other alkyl groups .

Advanced: How do thermodynamic properties influence the stability of substituted 1,3,4-thiadiazoles?

Answer:

Thermodynamic stability is governed by substituent effects and phase transitions:

| Compound | ΔH°(g) (kJ/mol) | ΔG°(g) (kJ/mol) | Reference |

|---|---|---|---|

| 2-Amino-5-methyl-1,3,4-thiadiazole | +78.3 | +42.1 | |

| 2-Mercapto-5-methyl-1,3,4-thiadiazole | +65.2 | +38.9 |

Key Findings:

- Methyl and isopropyl substituents increase stability via hyperconjugation and steric shielding .

- Enthalpy of sublimation (ΔHsub) for chloro derivatives is ~20% higher than unsubstituted analogs due to dipole interactions .

Advanced: What mechanistic pathways govern the formation of 2-amino-1,3,4-thiadiazoles?

Answer:

Quantum chemistry studies (DFT/MP2) reveal a two-step mechanism:

Protonation of intermediates: Methyliminothiadiazole intermediates undergo protonation at N-atoms, lowering activation barriers by 15–20 kJ/mol .

Tautomerization: Deprotonation-tautomerism is favored over direct cyclization (ΔG‡ = 45 kJ/mol vs. 62 kJ/mol) .

Experimental Validation:

- MP2 overestimates activation barriers by 10–12% compared to DFT, highlighting the need for hybrid computational approaches .

Advanced: How do computational and experimental structural data for 2-chloro-thiadiazoles correlate?

Answer:

- Bond Lengths/Angles:

- DFT-predicted C–S bond lengths (1.72 Å) match crystallographic data (1.71–1.73 Å) .

- Discrepancies in Cl–C bond angles (≤2°) arise from solvent effects in experimental measurements .

- Spectroscopic Alignment:

- TD-DFT absorption spectra (n→π* transitions) align with UV-Vis λmax at 270–290 nm .

Advanced: What molecular mechanisms underlie the biological activity of thiadiazole derivatives?

Answer:

- Anticancer Activity:

- 2-Amino-thiadiazoles inhibit ERK pathways in A549 lung cancer cells (IC₅₀ = 12–18 μM) via H-bonding with kinase active sites .

- Antibacterial Action:

Methodological Note:

- Molecular docking (AutoDock Vina) and MIC assays (vs. S. aureus and E. coli) are critical for validating mechanistic hypotheses .

Contradiction Analysis: Why do reported synthetic yields for 2-chloro-thiadiazoles vary across studies?

Resolution:

- Reagent Purity: POCl₃-mediated routes achieve >85% yields only with anhydrous conditions , whereas trace moisture reduces yields to 50–60% .

- Substituent Effects: Bulky groups (e.g., isopropyl) hinder cyclization, requiring prolonged reaction times (8–12 hrs vs. 3–4 hrs for methyl analogs) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.